Difluorosilane
CAS No.: 13824-36-7
Cat. No.: VC1570303
Molecular Formula: F2H2Si
Molecular Weight: 68.098 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13824-36-7 |
---|---|
Molecular Formula | F2H2Si |
Molecular Weight | 68.098 g/mol |
IUPAC Name | difluorosilane |
Standard InChI | InChI=1S/F2H2Si/c1-3-2/h3H2 |
Standard InChI Key | PUUOOWSPWTVMDS-UHFFFAOYSA-N |
SMILES | F[SiH2]F |
Canonical SMILES | F[SiH2]F |
Introduction
Production Methods
Several established methods exist for the synthesis of difluorosilane, each with specific advantages depending on the intended application. The primary production routes include:
Halogen Exchange Reactions
One common method involves the fluorination of dichlorosilane with antimony trifluoride, as shown in the following chemical equation :
3 SiH₂Cl₂ + 2 SbF₃ → 3 SiH₂F₂ + 2 SbCl₃
This method represents an efficient approach for laboratory-scale production of difluorosilane through halogen exchange chemistry.
Reduction of Silicon Tetrafluoride
An alternative production method involves the reaction of silicon tetrafluoride with hydrogen :
SiF₄ + 2 H₂ → SiH₂F₂ + 2 HF
This route may be preferred in certain industrial applications due to the availability of silicon tetrafluoride as a starting material.
Physical Properties
Difluorosilane exists as a colorless gas under standard conditions and possesses several distinctive physical properties that influence its behavior and applications .
Thermal Properties
The compound exhibits a boiling point of -77.8°C and a freezing point of -122°C, indicating its gaseous nature at room temperature and standard pressure . These properties make it necessary to handle difluorosilane under controlled conditions for laboratory and industrial applications.
Structural Characteristics
The silicon-fluorine bond length in difluorosilane measures 1.358 Å, which is greater than the bond length in fluorosilane (SiH₃F) but less than that in trifluorosilane (SiHF₃) . This intermediate bond length reflects the electronic and structural effects of having exactly two fluorine atoms attached to the silicon center, demonstrating how molecular structure varies systematically across the fluorosilane series.
Comprehensive Physical Property Data
Table 1: Physical Properties of Difluorosilane (SiH₂F₂)
Chemical Reactions
Difluorosilane participates in several characteristic chemical reactions that demonstrate its reactivity patterns and chemical behavior.
Electric Discharge Reactions
When subjected to electric discharge conditions, difluorosilane undergoes a transformation in which hydrogen atoms are preferentially removed from the molecule, leading to the formation of SiHF₂SiHF₂ along with hydrogen gas :
2 SiH₂F₂ → SiHF₂SiHF₂ + H₂
This reaction demonstrates the relative weakness of the Si-H bonds compared to the stronger Si-F bonds, which remain intact under these conditions.
Disproportionation Reactions
At elevated temperatures, difluorosilane can undergo disproportionation reactions, where hydrogen and fluorine atoms are exchanged between molecules to form fluorosilane (SiH₃F) and trifluorosilane (SiHF₃) :
2 SiH₂F₂ → SiH₃F + SiHF₃
This reaction represents an important example of how silicon-fluorine compounds can redistribute their substituents under appropriate thermal conditions, demonstrating the dynamic nature of silicon-fluorine chemistry.
Applications
Difluorosilane has found significant applications in both dental care and semiconductor manufacturing industries, leveraging its unique chemical properties.
Dental Applications
In dental care, difluorosilane is utilized in dental varnishes for the prevention of tooth cavities . Polyurethane-based difluorosilane is a key component in commercial products such as Fluor protector® (Ivoclar Vivadent), which contains approximately 1,000 ppm of fluoride according to manufacturer specifications, although experimental verification has measured a concentration of approximately 662 ppm .
The mechanism of action involves the fluoride ion temporarily increasing the hydrogen ion permeability of microorganisms, thereby preventing their metabolism from occurring properly . This disruption of microbial metabolism contributes to the compound's efficacy in preventing dental caries when applied as part of dental varnish formulations.
Semiconductor Applications
In the semiconductor industry, difluorosilane serves as a precursor in chemical vapor deposition (CVD) processes to deposit silicon nitride films . Silicon nitride films are critical components in the fabrication of microelectronic devices, providing electrical insulation, chemical passivation, and serving as diffusion barriers.
The controlled decomposition of difluorosilane during the CVD process allows for precise deposition of uniform silicon nitride layers with specific properties tailored to semiconductor manufacturing requirements.
Thermodynamic Properties
Comprehensive thermodynamic data for difluorosilane has been compiled by the National Institute of Standards and Technology (NIST) . The heat capacity (C₍p₎) of difluorosilane can be calculated using the Shomate equation, with different coefficients applicable for different temperature ranges.
Shomate Equation Coefficients
For temperatures ranging from 298 K to 1200 K, the Shomate equation coefficients are :
A = 24.71861
B = 143.8183
C = -103.6448
D = 28.20208
E = -0.435500
F = -805.1439
G = 251.0613
H = -790.7760
For temperatures ranging from 1200 K to 6000 K, a different set of coefficients applies :
A = 102.6272
B = 2.898095
C = -0.564317
D = 0.037951
E = -12.94287
F = -852.3687
G = 343.6206
H = -790.7760
Thermodynamic Data Table
Table 2: Thermodynamic Properties of Difluorosilane at Selected Temperatures
Temperature (K) | Heat Capacity C₍p₎ (J/mol·K) | Standard Entropy S° (J/mol·K) | H° - H°₂₉₈.₁₅ (kJ/mol) |
---|---|---|---|
298 | 54.21 | 262.1 | -0.01 |
300 | 54.46 | 262.5 | 0.1 |
400 | 64.75 | 279.6 | 6.08 |
500 | 72.50 | 294.9 | 12.96 |
600 | 78.58 | 308.7 | 20.53 |
700 | 83.39 | 321.2 | 28.64 |
800 | 87.20 | 332.6 | 37.17 |
900 | 90.22 | 343.0 | 46.05 |
1000 | 92.66 | 352.7 | 55.20 |
1100 | 94.69 | 361.6 | 64.57 |
1200 | 96.48 | 369.9 | 74.13 |
These thermodynamic values provide essential information for understanding the energetic behavior of difluorosilane across a wide temperature range, which is critical for predicting its performance in various chemical processes and applications.
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